6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile
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Overview
Description
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile is a heterocyclic compound that contains both imidazole and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile typically involves the reaction of 2-mercapto-1H-benzo[d]imidazole with 6-chloronicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell growth and survival . Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: This compound also contains an imidazole moiety and exhibits similar electronic properties.
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole:
Uniqueness
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile is unique due to the presence of both imidazole and nicotinonitrile groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile is an emerging compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with nicotinonitrile under specific conditions. The process may include several steps such as nucleophilic substitution and cyclization reactions, which yield the target compound with high specificity. For instance, one study outlines a method where benzimidazole derivatives are reacted with thiol compounds to form thioether linkages, followed by nitrile formation through appropriate nitration techniques .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values range from 16 to 32 μg/mL for different strains, indicating its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of this compound has been evaluated against several cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical epithelioid carcinoma, and prostate cancer cells. The compound demonstrated moderate to strong antiproliferative effects, with IC50 values suggesting effective inhibition of cell growth. Notably, the presence of the benzimidazole moiety is believed to enhance its cytotoxicity against these cancer types .
Cytotoxicity and Safety Profile
While exhibiting promising biological activities, it is crucial to assess the cytotoxicity of this compound. Studies report that at certain concentrations, the compound shows low cytotoxicity on normal cell lines, suggesting a favorable safety profile for potential therapeutic applications. However, further investigations are necessary to fully understand its toxicological implications in vivo .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptosis-related proteins and pathways. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 μg/mL, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Testing
A series of experiments evaluated the anticancer effects of the compound on MCF-7 cells. Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 μM. Further analysis revealed that the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Properties
Molecular Formula |
C13H8N4S |
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Molecular Weight |
252.30 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N4S/c14-7-9-5-6-12(15-8-9)18-13-16-10-3-1-2-4-11(10)17-13/h1-6,8H,(H,16,17) |
InChI Key |
QLKGIRFNXVLZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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